
Phaselic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Phaselic acid is derived from the oxidation of abscisic acid. The biosynthesis involves several enzymatic steps starting from the carotenoid zeaxanthin . Zeaxanthin is epoxidized to form violaxanthin or neoxanthin, which is then cleaved by an epoxycarotenoid epoxygenase to form xanthoxin, an aldehyde. Xanthoxin is further reduced and hydroxylated to produce abscisic acid. The 8’ hydroxylation of abscisate, the conjugate base of abscisic acid, produces 8’-hydroxyabscisate, which cyclizes to form this compound .
Chemical Reactions Analysis
Phaselic acid undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit glutamate receptors in the mouse brain . The compound can also undergo nucleophilic attack, leading to the formation of different products depending on the reagents and conditions used .
Scientific Research Applications
Phaselic acid has several scientific research applications. It is used in plant biology to study the regulation of abscisic acid levels and its effects on plant physiology . In agriculture, this compound is being explored for its potential to provide drought resistance and other survival attributes to crops . Additionally, it has been studied for its role in preserving forage protein in alfalfa through oxidation by polyphenol oxidase .
Mechanism of Action
Phaselic acid exerts its effects by inhibiting glutamate receptors in the mouse brain . In plants, it is involved in the regulation of abscisic acid levels, which in turn affects processes such as germination, seasonal growth patterns, and stress response . The molecular targets and pathways involved include the oxidation of abscisic acid and the subsequent formation of this compound .
Comparison with Similar Compounds
Properties
CAS No. |
53755-04-7 |
|---|---|
Molecular Formula |
C13H12O8 |
Molecular Weight |
296.23 g/mol |
IUPAC Name |
(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+/t10-/m0/s1 |
InChI Key |
PMKQSEYPLQIEAY-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC(CC(=O)O)C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O |
Synonyms |
caffeoylmalic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


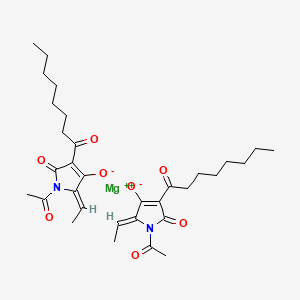
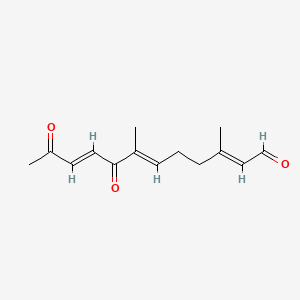
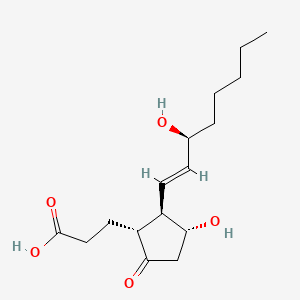

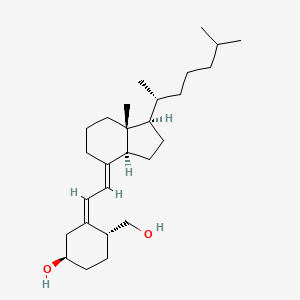


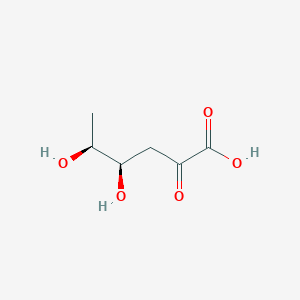


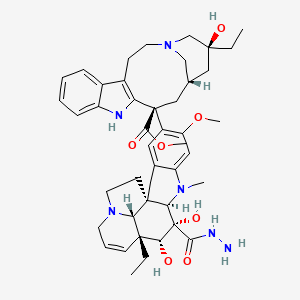
![[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B1230993.png)


